4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol is a chemical compound characterized by its unique structure, which includes a butynol core substituted with a benzyl group and a deuterated ethylamine. Its molecular formula is CHDN\O, and it has a molecular weight of approximately 208.31 g/mol. The presence of deuterium in the ethyl group provides isotopic labeling, which is significant for various analytical applications, particularly in pharmacokinetics and metabolic studies .
These reactions make the compound versatile for synthetic organic chemistry applications.
4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol has been noted for its role as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological conditions. Its structural features suggest potential activity in modulating neurotransmitter systems, although specific biological assays are necessary to elucidate its precise pharmacological profile .
The synthesis of 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol typically involves several steps:
Detailed synthetic routes may vary based on available reagents and desired yields .
The primary applications of 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol include:
Interaction studies with 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that compounds with similar structures may interact with acetylcholinesterase or other neurotransmitter-related targets, indicating potential therapeutic roles in cognitive disorders .
Several compounds share structural similarities with 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Benzyl(ethyl)amino)but-2-yn-1-ol | Similar but without deuteration | Commonly used without isotopic labeling |
| 4-Aminobut-2-yn-1-ol | Lacks benzyl substitution | Simpler structure; used in basic research |
| Rac Desethyl Oxybutynin | Related to urinary antispasmodics | Therapeutic application in bladder management |
| 4-(Phenylamino)but-2-yn-1-ol | Contains a phenyl group instead of benzyl | Potential differences in biological activity |
The uniqueness of 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol lies primarily in its isotopic labeling, which enhances its utility in metabolic studies compared to its non-deuterated analogs .
4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol (C₁₃H₁₂D₅NO) belongs to the class of secondary amines featuring a but-2-yn-1-ol backbone substituted with a benzyl group and a deuterated ethylamine moiety. The deuteration of the ethyl group introduces kinetic isotope effects, which reduce metabolic degradation rates and prolong the half-life of pharmaceuticals derived from this compound. For instance, it is a precursor to deuterated analogs of oxybutynin, a medication used for overactive bladder syndrome. The compound’s isotopic labeling also facilitates its use as an internal standard in mass spectrometry, improving analytical accuracy in pharmacokinetic profiling.
The strategic replacement of hydrogen with deuterium in drug molecules emerged in the 1970s, driven by the need to modulate pharmacokinetics and reduce toxicity. Early patents, such as those for deuterated fluoroalanine and halothane, demonstrated the potential of isotopic substitution to enhance drug efficacy. The 2017 FDA approval of deutetrabenazine (Austedo®), the first deuterated drug, marked a milestone in this field, validating the clinical relevance of deuterium-enabled metabolic stabilization. 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol exemplifies this paradigm, as its synthesis leverages deuterium’s kinetic isotope effects to optimize intermediate stability during multistep pharmaceutical production.
Structurally, this compound integrates three key functional groups:
Table 1: Key Structural Features
| Feature | Role | Impact on Reactivity |
|---|---|---|
| Alkyne | Rigid backbone | Facilitates cycloaddition reactions |
| Hydroxyl | Nucleophilic site | Enables esterification/alkylation |
| Deuterated ethylamino | Metabolic stabilization | Reduces CYP450 enzyme activity |
The IUPAC name, 4-[benzyl(ethyl-d5)amino]but-2-yn-1-ol, reflects its substituents and isotopic labeling. Its molecular weight (208.31 g/mol) and isotopic purity (>95% d5) are critical for synthetic reproducibility.
This compound is pivotal in synthesizing deuterated pharmaceuticals, particularly urinary antispasmodics like desethyl oxybutynin. Its alkyne group undergoes efficient Huisgen cycloaddition with azides, enabling modular drug design. Additionally, the hydroxyl group serves as a handle for further functionalization, such as esterification or glycosylation.
Table 2: Synthetic Applications
| Application | Reaction Type | Outcome |
|---|---|---|
| Oxybutynin derivatives | Nucleophilic substitution | Deuterated metabolites |
| Isotopic internal standards | Esterification | LC-MS/MS quantification tools |
| Click chemistry | Azide-alkyne cycloaddition | Bioconjugates for targeted therapy |
In one industrial synthesis route, 4-chlorobut-2-yn-1-ol reacts with benzyl(ethyl-d5)amine under basic conditions, yielding the target compound with >90% isotopic purity.
As a deuterated internal standard, 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol minimizes matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chromatographic behavior to non-deuterated analytes ensures accurate quantification of drugs like oxybutynin in biological matrices. However, deuterium loss in acidic conditions remains a challenge, necessitating validation of isotopic stability during method development.
4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol presents as an organic compound with a complex molecular architecture incorporating multiple functional groups. While specific visual characteristics such as color and physical state at ambient conditions have not been extensively documented in the available literature, the compound's structural features suggest it would likely exist as a liquid or low-melting solid at room temperature, consistent with similar alkynol derivatives .
The molecular structure comprises a butynol backbone substituted with a benzyl group and a deuterated ethylamine moiety, contributing to its distinctive chemical and physical properties . The presence of both hydrophilic and hydrophobic regions within the molecule confers amphiphilic characteristics that influence its appearance and handling properties [3].
Specific melting and boiling point data for 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol are not available in the current literature. However, predictive data for the non-deuterated analog 4-(Benzyl(ethyl)amino)but-2-yn-1-ol indicates a boiling point of 322.1±27.0 degrees Celsius [4]. The deuterated version would be expected to exhibit slightly elevated thermal transition temperatures due to the isotope effect.
Comparative analysis with the structural analog 2-butyn-1-ol, which has a melting point of negative 2.2 degrees Celsius and a boiling point ranging from 142 to 148 degrees Celsius [5] [6] [7], suggests that the additional benzyl and ethylamine substituents in 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol would substantially increase both melting and boiling points due to increased molecular weight and intermolecular forces.
The deuterium isotope effect typically results in elevated phase transition temperatures compared to hydrogen analogs. For example, heavy water exhibits a melting point of 3.82 degrees Celsius compared to 0.0 degrees Celsius for regular water, and a boiling point of 101.42 degrees Celsius versus 100.0 degrees Celsius [8] [9] [10]. This phenomenon arises from stronger deuterium bonds and reduced zero-point energy in deuterated compounds [11].
The solubility characteristics of 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol are influenced by its multifunctional nature, incorporating both hydrophilic and hydrophobic structural elements. The tertiary amine functionality provides basic character and potential for hydrogen bonding with protic solvents [12] [13], while the hydroxyl group contributes to water solubility through hydrogen bond formation [14].
The compound is expected to demonstrate moderate solubility in water due to the presence of the tertiary amine and hydroxyl groups, which can engage in hydrogen bonding with water molecules [15]. The benzyl group, however, introduces hydrophobic character that may limit aqueous solubility. Primary and secondary amines typically exhibit higher water solubility than tertiary amines due to their ability to form stronger hydrogen bonds [12].
In organic solvents, 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol would be expected to show good solubility, particularly in polar aprotic solvents and alcohols. The structural analog 2-butyn-1-ol demonstrates miscibility with chloroform and methanol [16], suggesting similar behavior for the deuterated compound. The amphiphilic nature of the molecule, with both hydrophilic amine and hydroxyl groups and hydrophobic benzyl group, influences membrane permeability and solvent interactions [3].
The alkyne functional group in 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol represents one of the most reactive sites within the molecule, characterized by the carbon-carbon triple bond. Alkynes are unsaturated hydrocarbons with empirical formula CₙH₂ₙ₋₂, featuring linear geometry with bond angles of 180 degrees and exceptionally strong triple bonds with energy of 837 kilojoules per mole [17] [18].
The alkyne group undergoes characteristic electrophilic addition reactions, similar to alkenes but with the capacity for sequential addition across both pi bonds [19] [20]. Primary reaction types include hydrogenation, where hydrogen can be added stepwise or completely to reduce the triple bond to a double bond or single bond respectively [21]. Halogenation reactions occur readily, with bromine and chlorine adding across the triple bond in a regioselective manner [18].
Hydrohalogenation follows Markovnikov's rule, with hydrogen halides adding to produce vinyl halides in the first step and geminal dihalides upon further addition [21]. The second addition typically proceeds more slowly than the first due to the electron-withdrawing effect of the halogen substituent [21]. Terminal alkynes, which possess acidic hydrogen atoms with pKa values around 26, can undergo acid-base reactions to form acetylide anions [20] [21]. These carbanions serve as strong nucleophiles in subsequent alkylation reactions, providing a valuable method for carbon-carbon bond formation [22].
The hydroxyl group in 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol constitutes a primary alcohol functionality that exhibits characteristic reactivity patterns. The hydroxyl group contains two reactive covalent bonds: the carbon-oxygen bond and the oxygen-hydrogen bond [23] [24]. The electronegativity difference between oxygen and both carbon and hydrogen results in polarized bonds, with oxygen being electron-rich and both carbon and hydrogen being electrophilic [25].
Despite the oxygen-hydrogen bond having significantly greater strength than carbon-carbon, carbon-hydrogen, and carbon-oxygen bonds, the hydroxyl group represents the most reactive site in alcohol molecules [23] [24]. This reactivity stems from the dipolar nature of the oxygen-hydrogen bond, making alcohols substantially stronger acids than alkanes by approximately 10³⁰ times [25].
Primary alcohols like the hydroxyl functionality in 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol undergo several important reactions. Esterification reactions with carboxylic acids or acid chlorides produce esters [26]. Oxidation reactions can convert the primary alcohol to aldehydes and subsequently to carboxylic acids under appropriate conditions [26]. Substitution reactions with hydrogen halides yield alkyl halides, with the reaction proceeding through protonation of the hydroxyl group to form a better leaving group [26] [27].
The hydroxyl group can also participate in elimination reactions under acidic conditions to form alkenes, though this is less common for primary alcohols [26]. The reactivity can be enhanced by converting the alcohol to its conjugate acid (better leaving group) or conjugate base (better nucleophile) depending on the desired reaction pathway [27].
The tertiary amine functionality in 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol exhibits distinctive chemical behavior characterized by the presence of a lone pair of electrons on the nitrogen atom. Tertiary amines are formed when all three hydrogen atoms of ammonia are replaced by organic groups, resulting in a nitrogen atom with sp³ hybridization and pyramidal geometry [28] [29] [30].
The basic nature of tertiary amines stems from the availability of the lone pair of electrons for proton acceptance [13] [30]. However, tertiary amines are generally less basic than primary or secondary amines due to steric hindrance around the nitrogen center and the absence of additional hydrogen atoms that could participate in hydrogen bonding [15]. The basicity varies significantly depending on the nature of the substituent groups attached to nitrogen.
Tertiary amines readily undergo protonation in acidic environments to form ammonium salts, which are typically water-soluble [30]. This property enables separation and purification techniques based on acid-base extraction. The protonated form can be regenerated to the free amine by treatment with bases such as sodium hydroxide [30].
Unlike primary and secondary amines, tertiary amines cannot participate in hydrogen bonding through the nitrogen-hydrogen bond since no such bond exists [12]. However, they can still engage in hydrogen bonding as acceptors through the lone pair on nitrogen. This affects their physical properties, including boiling points, which are typically lower than corresponding primary or secondary amines but higher than comparable alkanes [12].
Tertiary amines can enhance certain chemical reactions, particularly those involving electrophilic species. Studies have shown that tertiary amines can increase the reactivity of organic contaminants with aqueous chlorine by forming chlorammonium species that act as more effective electrophiles [31].
The incorporation of deuterium labeling in 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol significantly influences both its chemical and physical properties through several well-established isotope effects. Deuterium, being twice the mass of hydrogen, introduces measurable changes in molecular behavior that are exploited in analytical and mechanistic studies [32] [33].
The kinetic isotope effect represents the most significant chemical consequence of deuterium substitution. Bonds involving deuterium are typically 2 to 10 times stronger than corresponding hydrogen bonds due to reduced zero-point energy [34] [35] [36]. This results in deuterium-containing compounds exhibiting slower reaction rates in processes where carbon-deuterium or nitrogen-deuterium bonds are broken [11] [36]. The magnitude of this effect depends on the degree to which bond breaking contributes to the rate-determining step.
Physical properties are also affected by deuterium substitution. The increased mass leads to higher melting and boiling points compared to hydrogen analogs [37] [9]. Heavy water, for example, has a melting point 3.82 degrees Celsius higher and a boiling point 1.42 degrees Celsius higher than regular water [10] [38]. Similar trends are expected for 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol, with the deuterated ethyl group contributing to increased thermal stability.
Nuclear magnetic resonance spectroscopy properties are markedly different for deuterated compounds. Deuterium has a lower gyromagnetic ratio than hydrogen, resulting in reduced NMR sensitivity but providing unique analytical advantages [39] [40] [41]. Deuterium NMR can be used for structure verification and isotopic enrichment determination in highly deuterated compounds [39] [42]. The technique proves particularly valuable when conventional proton NMR analysis is limited by residual proton signal intensities.
Mass spectrometry applications benefit significantly from deuterium labeling. The five mass unit shift (corresponding to the five deuterium atoms) enables the compound to serve as an internal standard for quantitative analysis [42]. This isotopic labeling minimizes matrix effects in liquid chromatography-tandem mass spectrometry applications and ensures accurate quantification of related non-deuterated compounds .
The deuterium labeling also enhances metabolic stability in biological systems. The stronger carbon-deuterium bonds resist enzymatic cleavage, typically resulting in increased half-lives and altered pharmacokinetic profiles [32] [43]. This property has applications in drug development, where deuterium substitution can improve absorption, distribution, metabolism, and excretion characteristics [33] [43].